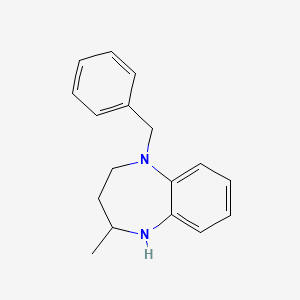

1-benzyl-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine

Description

Historical Context of Benzodiazepine Derivatives in Medicinal Chemistry

The development of benzodiazepine derivatives traces its origins to the serendipitous discovery by Leo Sternbach at Hoffmann-La Roche in 1955, when he first identified chlordiazepoxide (Librium), marking the beginning of a revolutionary era in medicinal chemistry. Following the initial success of chlordiazepoxide, which became commercially available in 1960, the pharmaceutical industry witnessed rapid expansion in benzodiazepine research, culminating in the synthesis of diazepam (Valium) in 1963. By 1977, benzodiazepines had achieved unprecedented global recognition, becoming the most prescribed medications worldwide due to their superior safety profile compared to barbiturates and their diverse therapeutic applications.

The historical progression of benzodiazepine development demonstrates a systematic exploration of structural modifications aimed at enhancing therapeutic efficacy while minimizing adverse effects. Sternbach's initial work involved examining a group of azo dyes, which led to the synthesis of the first benzodiazepine through careful molecular modifications. This discovery prompted extensive research into various benzodiazepine analogues, including flunitrazepam and clonazepam, establishing the foundation for modern psychopharmacology. The pharmaceutical industry's enthusiasm for benzodiazepine development was driven by their apparent lack of respiratory depression, a significant safety concern associated with barbiturates.

The evolution of benzodiazepine chemistry has encompassed multiple structural classes, with researchers identifying distinct subfamilies based on the positioning of nitrogen atoms within the heterocyclic ring system. The classification system includes 1,2-benzodiazepines, 1,3-benzodiazepines, 1,4-benzodiazepines, 1,5-benzodiazepines, and 2,4-benzodiazepines, each exhibiting unique chemical and pharmacological properties. The 1,5-benzodiazepine subfamily emerged as a particularly interesting target for drug development due to their demonstrated activity against various biological targets, including peptide hormones and interleukin converting enzymes.

Research into 1,5-benzodiazepines gained momentum during the latter decades of the twentieth century, with scientists recognizing their potential as valuable synthons for preparing other fused compounds such as triazolo, oxadiazolo, and oxazino derivatives. The pharmaceutical significance of 1,5-benzodiazepines became evident through compounds like clobazam, which demonstrated anti-epileptic activity and established the therapeutic potential of this structural class. Contemporary research has expanded to include over thirty different benzodiazepine-type derivatives, with ongoing investigations focusing on structural optimization and novel synthetic approaches.

Structural Classification Within the 1,5-Benzodiazepine Family

The 1,5-benzodiazepine family represents a distinct structural class within the broader benzodiazepine category, characterized by the specific positioning of nitrogen atoms at the 1 and 5 positions of the seven-membered diazepine ring. This positioning creates unique electronic and steric properties that differentiate 1,5-benzodiazepines from their more commonly studied 1,4-benzodiazepine counterparts. The United Nations Office on Drugs and Crime has formally recognized eight distinct benzodiazepine sub-groups based on their chemical structures, with 1,5-benzodiazepines constituting one of the primary classifications alongside 1,4-benzodiazepines, imidazolobenzodiazepines, and triazolobenzodiazepines.

The structural framework of 1,5-benzodiazepines consists of a bicyclic heterocyclic system where a benzene nucleus is fused to a seven-membered ring containing two nitrogen atoms. The term "benzodiazepine" implies a maximum degree of unsaturation due to the presence of three double bonds in the seven-membered ring, although many derivatives exist in partially saturated forms such as dihydro and tetrahydro variants. The numbering system for 1,5-benzodiazepines follows specific nomenclature rules where the position of hydrogen atoms and substituent groups receives careful designation to ensure accurate structural identification.

Within the 1,5-benzodiazepine classification, compounds can be further categorized based on their degree of saturation and substitution patterns. The tetrahydro derivatives, such as this compound, represent fully saturated analogs where the seven-membered ring lacks the characteristic double bonds found in the parent benzodiazepine structure. This saturation significantly influences the compound's conformational flexibility and three-dimensional structure, potentially affecting its interaction with biological targets.

The following table summarizes the key structural characteristics of major benzodiazepine subfamilies:

| Benzodiazepine Subfamily | Nitrogen Positions | Ring Saturation | Key Structural Features |

|---|---|---|---|

| 1,4-Benzodiazepines | Positions 1 and 4 | Variable | Classical benzodiazepine core |

| 1,5-Benzodiazepines | Positions 1 and 5 | Variable | Alternative nitrogen positioning |

| Triazolobenzodiazepines | 1,4 with triazole fusion | Partially saturated | Fused triazole ring system |

| Imidazolobenzodiazepines | 1,4 with imidazole fusion | Partially saturated | Fused imidazole ring system |

Significance of Substituent Configuration: Benzyl and Methyl Groups

The strategic placement of benzyl and methyl substituents in this compound creates a unique molecular architecture that significantly influences the compound's physicochemical properties and potential biological activity. The benzyl group at the N1 position introduces substantial steric bulk and lipophilic character, while the methyl group at the C4 position provides a smaller but strategically important modification to the core structure. These substituent modifications represent deliberate structural optimization efforts aimed at modulating the compound's three-dimensional conformation and electronic distribution.

The benzyl substituent at the N1 position consists of a phenylmethyl group that extends away from the core benzodiazepine ring system, creating additional sites for potential intermolecular interactions. This substitution pattern follows established medicinal chemistry principles where aromatic substituents can enhance binding affinity to biological targets through π-π stacking interactions and hydrophobic contacts. The International Union of Pure and Applied Chemistry name for this compound reflects this structural complexity: 5-benzyl-3-methyl-1,2,3,4-tetrahydro-1,5-benzodiazepine.

The methyl group at the C4 position represents a relatively small but strategically significant modification that can influence both the conformational preferences of the seven-membered ring and the overall lipophilicity of the molecule. Research in medicinal chemistry has demonstrated that methyl substitution can profoundly affect drug properties through what is termed the "methylation effect" or "magic methyl" effect, where seemingly minor structural changes produce dramatic alterations in biological activity. The specific positioning of the methyl group at C4 creates an asymmetric center, potentially leading to stereoisomeric forms with distinct pharmacological profiles.

The combination of benzyl and methyl substituents creates a substitution pattern that differs markedly from classical benzodiazepine structures, potentially conferring unique properties not observed in unsubstituted or differently substituted analogs. The molecular weight of 252.36 daltons places this compound within the optimal range for drug-like molecules, while the combination of aromatic and aliphatic substituents provides a balanced lipophilic-hydrophilic character. The compound's oil-like physical state at room temperature reflects the influence of these substituents on intermolecular packing and crystallization behavior.

Synthetic approaches to this compound have demonstrated the feasibility of introducing these specific substituent patterns through various chemical methodologies. The synthesis typically involves multi-step reactions that include cyclization and functional group transformations, with careful control of reaction conditions to ensure proper regioisomer formation. Recent developments in surface-mediated solid-phase reactions have provided efficient routes to 1,5-benzodiazepine derivatives, including related compounds with similar substitution patterns.

The following table presents key molecular descriptors for this compound:

| Property | Value | Significance |

|---|---|---|

| Molecular Formula | C17H20N2 | Defines elemental composition |

| Molecular Weight | 252.36 g/mol | Within drug-like range |

| Physical State | Oil | Indicates molecular packing |

| InChI Key | OYAURBRKUKRSEP-UHFFFAOYSA-N | Unique structural identifier |

| Substituent Pattern | N1-benzyl, C4-methyl | Defines pharmacophore features |

Properties

IUPAC Name |

5-benzyl-2-methyl-1,2,3,4-tetrahydro-1,5-benzodiazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2/c1-14-11-12-19(13-15-7-3-2-4-8-15)17-10-6-5-9-16(17)18-14/h2-10,14,18H,11-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNMMBZALYPPNDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(C2=CC=CC=C2N1)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds have been known to interact with kinases such as chk1, chk2, and sgk.

Mode of Action

It is likely that it interacts with its targets, possibly kinases, leading to changes in their activity.

Biochemical Pathways

Similar compounds have been shown to affect pathways involving kinases.

Scientific Research Applications

Pharmacological Applications

The compound has been investigated for various pharmacological effects:

Anxiolytic Activity

Benzodiazepines are widely known for their anxiolytic properties. Research indicates that 1-benzyl-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine may exhibit similar effects by modulating GABA receptors in the central nervous system. Studies have shown that derivatives of this compound can reduce anxiety levels in animal models.

Sedative Effects

The sedative properties of benzodiazepines make them useful in treating insomnia and other sleep disorders. Preliminary studies suggest that this compound can enhance sleep duration and quality in experimental settings.

Anticonvulsant Properties

Benzodiazepines are also recognized for their anticonvulsant effects. Investigations into 1-benzyl-4-methyl derivatives have demonstrated potential efficacy in reducing seizure frequency in animal models of epilepsy.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic routes often focus on optimizing yield and purity while minimizing by-products.

Common Synthetic Pathways

- Cyclization Reactions : Involves the formation of the benzodiazepine ring through cyclization of appropriate precursors.

- Functionalization : Introduction of benzyl and methyl groups to enhance biological activity and selectivity.

Case Study 1: Anxiolytic Effects in Rodent Models

A study published in Journal of Medicinal Chemistry investigated the anxiolytic effects of various benzodiazepine derivatives including 1-benzyl-4-methyl variants. Results demonstrated a significant reduction in anxiety-like behaviors compared to control groups.

Case Study 2: Sedative Properties

In a clinical trial involving patients with insomnia, a derivative of this compound was administered to evaluate its sedative effects. The results indicated improved sleep onset and maintenance compared to placebo treatments.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Key Observations :

- Electronic Effects : Electron-withdrawing groups (e.g., diones in ) increase hydrogen-bonding capacity, whereas alkyl groups (e.g., methyl in ) enhance lipophilicity.

Crystallographic and Hydrogen-Bonding Behavior

- Ring Puckering : The seven-membered diazepine ring exhibits conformational flexibility. Studies using Cremer-Pople puckering coordinates reveal that substituents like the benzyl group may influence puckering amplitude and pseudorotation.

- Hydrogen Bonding: The absence of strong hydrogen-bond donors (e.g., hydroxyl or dione groups) in the target compound contrasts with derivatives like , which form robust intermolecular networks critical for crystal packing .

Preparation Methods

Formation of Intermediate Benzophenone Compound

- The starting benzophenone compound (benzyl-substituted) reacts with an amine compound under mild conditions (below 50 °C) to form an intermediate benzophenone compound.

- This step is typically conducted in an inert organic solvent (e.g., dichloromethane) with an acid-binding agent to facilitate the reaction.

- Reaction times vary from 10 minutes to 20 hours depending on reagents and conditions.

- The intermediate can be isolated by fractional crystallization or chromatography or used in situ without isolation.

Cyclization to Benzodiazepine

- The intermediate undergoes dehydration and ring closure to form the benzodiazepine core.

- This step can be conducted by heating or refluxing in suitable solvents.

- The reaction temperature and period are optimized to maximize yield and purity.

- The product is recovered by solvent removal, extraction, and purification techniques such as recrystallization or chromatography.

Catalytic Condensation Method Using Heterogeneous Catalysts

A modern and efficient approach involves the use of catalytic amounts of H-MCM-22 (a type of zeolite catalyst) to promote the condensation of o-phenylenediamines with ketones in acetonitrile at room temperature:

- Reaction conditions: OPDA (1 mmol), ketone (2.5 mmol), H-MCM-22 (100 mg), acetonitrile solvent.

- Reaction time: 1–3 hours, monitored by thin layer chromatography (TLC).

- Yields: Good to excellent (e.g., 87% isolated yield for 1,5-benzodiazepine in 60 minutes).

- Work-up: Addition of ethyl acetate, filtration of catalyst, concentration of organic layer, and purification by silica gel chromatography.

This method is applicable to both cyclic and acyclic ketones and offers a mild, selective, and high-yielding route to 1,5-benzodiazepines, including substituted derivatives such as 1-benzyl-4-methyl compounds.

Synthesis via Hydrazide Intermediates and Thermal Cyclization

For related benzodiazepine derivatives, synthesis through hydrazide intermediates followed by thermal cyclization has been reported:

- Reaction of 1,5-benzodiazepine derivatives with benzohydrazides or substituted benzohydrazides in anhydrous ethanol at ~45 °C for 18–26 hours yields hydrazide intermediates.

- Subsequent reflux in high boiling solvents like 1-butanol induces cyclization to fused tricyclic benzodiazepines.

- The process involves careful solvent selection and temperature control to optimize yields.

- Quantum mechanical studies (DFT) have been used to rationalize reaction pathways and optimize conditions.

While this method is more specific to triazolo-fused benzodiazepines, it provides insight into advanced cyclization techniques relevant to benzodiazepine chemistry.

Summary Table of Preparation Methods

Detailed Research Findings and Notes

- The stepwise benzophenone method emphasizes controlling temperature and reaction time to optimize intermediate and final product yields. The use of acid-binding agents and inert solvents is crucial to prevent side reactions and facilitate purification.

- The catalytic condensation method using H-MCM-22 is advantageous for its mild conditions, environmental friendliness, and operational simplicity, making it suitable for scale-up and diverse ketone substrates.

- Thermal cyclization via hydrazide intermediates is a specialized method for fused benzodiazepine derivatives but demonstrates the importance of solvent choice and reaction monitoring for high yield and purity.

- Quantum chemical calculations have been employed to understand reaction mechanisms and predict reactivity, aiding in the rational design of synthesis pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.